4-Methylaminorex

Drug discrimination Stereochemistry Psychostimulant

This (±)-cis-4-methylaminorex analytical reference standard (≥98%, mixture of diastereomers) is manufactured for unambiguous forensic identification via GC-MS, LC-MS/MS, or chiral HPLC—matching the cis racemate found in >90% of illicit seizures. With a unique NET/DAT-preferring inhibition profile (DAT/SERT ratio = 7.2), it serves as the essential benchmark for differentiating novel aminorex derivatives (e.g., 4,4′-DMAR, 3,4-DMAR) in transporter assays. For laboratories developing 4′-fluoro or 4′-chloro analogs, certified trans-diastereomeric standards are also available. DEA Schedule I (CFR 1308.11); strictly for research and forensic applications. End-user credentials required. Request quote today.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 3568-94-3
Cat. No. B1203063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylaminorex
CAS3568-94-3
Synonyms4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
4-methylaminorex
4-methylaminorex, (4S,5R)-
4-methylaminorex, (4S,5S)-
4-methylaminorex, (4S-cis)-isomer
4-methylaminorex, (4s-trans)-isomer
4-methylaminorex, cis-(+,-)-
4-methylaminorex, cis-(+-)-isomer
4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer
McN 822
McN-822
U4EuH
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)
InChIKeyLJQBMYDFWFGESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylaminorex (CAS 3568-94-3) Baseline Pharmacological Profile and Structural Identity


4-Methylaminorex (4-MAR; 4-MAX; McN-822; C10H12N2O; MW 176.22) is a synthetic psychostimulant of the 2-amino-5-aryloxazoline class, originally synthesized by McNeil Laboratories in 1960 [1]. It exists as four stereoisomers—(±)-cis and (±)-trans racemates—each with distinct pharmacological activities [2]. The compound acts as a norepinephrine–dopamine releasing agent (NDRA) with weak serotonergic effects [3]. Its development was discontinued in favor of aminorex, which was later withdrawn due to pulmonary hypertension; 4-methylaminorex is currently listed as a Schedule I controlled substance in the United States [4].

Why 4-Methylaminorex Cannot Be Interchanged with Aminorex or Halogenated Derivatives


4-Methylaminorex exhibits a unique stereochemical complexity and transporter inhibition profile that preclude simple substitution with its closest analogs. The compound exists as four distinct stereoisomers with divergent potencies and behavioral effects [1]. In contrast to aminorex, which shows balanced NE/DA/5-HT releasing activity, 4-methylaminorex preferentially targets NE and DA transporters with minimal SERT engagement (DAT/SERT inhibition ratio = 7.2) [2]. This pharmacological signature is distinct from the serotonergic profile of 4,4′-DMAR (DAT/SERT ratio = 0.4) and the weak activity of 3,4-DMAR. Furthermore, the trans-4S,5S isomer of 4-methylaminorex is more potent than the cis isomers and comparable to (+)-amphetamine, while the trans-4R,5R isomer is virtually inactive—a stereochemical divergence not observed in aminorex or halogenated derivatives [3].

Quantitative Differentiation of 4-Methylaminorex: A Comparator-Based Evidence Guide


Stereoisomer-Specific Potency in Amphetamine Discrimination: trans(4S,5S) vs. cis Isomers and (+)-Amphetamine

In rats trained to discriminate 1 mg/kg S(+)-amphetamine, the trans(4S,5S) isomer of 4-methylaminorex exhibits potency comparable to (+)-amphetamine and is 5–6× more potent than the cis isomers [1]. This stereochemical divergence is not observed in aminorex, which lacks the 4-methyl substituent.

Drug discrimination Stereochemistry Psychostimulant Behavioral pharmacology

Transporter Inhibition Selectivity: 4-Methylaminorex vs. 4,4′-DMAR vs. MDMA

4-Methylaminorex displays a DAT/SERT inhibition ratio of 7.2, indicating strong preference for dopamine and norepinephrine transporters over serotonin [1]. In contrast, 4,4′-DMAR exhibits a ratio of 0.4, and MDMA exhibits 0.08, reflecting marked serotonergic bias.

Monoamine transporter Uptake inhibition DAT/SERT ratio Psychostimulant profiling

In Vivo Dopamine Elevation Potency: Stereoisomer Rank Order

In vivo microdialysis in rat nucleus accumbens reveals a stereoisomer-specific potency rank for elevating extracellular dopamine: trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R [1]. The trans-4R,5R isomer is essentially inactive.

Microdialysis Nucleus accumbens Dopamine release Neurochemistry

Cocaine-Like Stimulus Generalization: 4-Methylaminorex vs. Aminorex vs. Cocaine

In rats trained to discriminate cocaine, 4-methylaminorex generalizes to the cocaine stimulus with an ED50 of 5.2 μM/kg, intermediate between aminorex (0.8 μM/kg) and cocaine itself (7.6 μM/kg) [1].

Drug discrimination Cocaine Psychostimulant Behavioral pharmacology

Rewarding Properties of Stereoisomers: Conditioned Place Preference

All four stereoisomers of 4-methylaminorex induce significant conditioned place preference in rats, with trans-isomers at least as potent as cis-isomers [1]. This contrasts with aminorex, where stereoisomer-specific rewarding data are limited.

Abuse liability Conditioned place preference Dopamine Reinforcement

Analytical Differentiation of Halogenated Derivatives: trans-Diastereomeric Form

Halogenated derivatives (4′-fluoro, 4′-chloro, 4′-bromo) of 4-methylaminorex are marketed as racemic trans-diastereomeric mixtures, in contrast to illicit 4-methylaminorex samples, which are predominantly racemic cis [1].

Forensic chemistry New psychoactive substances Chiral analysis Halogenated derivatives

Evidence-Driven Application Scenarios for 4-Methylaminorex


Forensic Reference Standard for Isomer-Specific Identification of Illicit Seizures

Given that illicit 4-methylaminorex samples consist predominantly of the (±)-cis racemate, analytical laboratories require certified (±)-cis-4-methylaminorex reference standards for unambiguous identification via GC-MS, LC-MS/MS, or chiral HPLC [1]. The trans-4S,5S isomer, while more potent, is rarely encountered in seizures, making cis-specific standards essential for forensic casework.

Preclinical Behavioral Pharmacology Studies Requiring Defined Dopaminergic Stimulation

Researchers investigating the neurochemical basis of psychostimulant abuse should utilize the trans-4S,5S isomer, which exhibits ED50 = 0.25 mg/kg in amphetamine discrimination and robust dopamine elevation in nucleus accumbens [2]. This isomer provides a consistent, high-potency reference for dopamine-mediated behavioral effects, avoiding the confounding weak activity of trans-4R,5R.

Comparative Monoamine Transporter Profiling of Aminorex Analogs

In vitro transporter assays using 4-methylaminorex as a comparator enable differentiation of novel aminorex derivatives. 4-MAR serves as a benchmark for NET/DAT-preferring inhibition (DAT/SERT ratio = 7.2), against which 4,4′-DMAR (serotonergic) and 3,4-DMAR (inactive) can be quantitatively evaluated [3].

Analytical Method Development for Halogenated Emerging Analogs

Forensic and clinical toxicology laboratories developing methods for 4′-fluoro- or 4′-chloro-4-methylaminorex must procure authentic trans-diastereomeric reference materials, as these derivatives are marketed exclusively in the trans configuration [4]. Cis-4-MAR standards cannot serve as surrogates for retention time or spectral matching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylaminorex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.